molecular formula C12H17BrN2O B4601289 N-(5-bromopyridin-2-yl)heptanamide

N-(5-bromopyridin-2-yl)heptanamide

Cat. No.: B4601289
M. Wt: 285.18 g/mol
InChI Key: GYIYOVLBQUMHOD-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)heptanamide is a useful research compound. Its molecular formula is C12H17BrN2O and its molecular weight is 285.18 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-bromo-2-pyridinyl)heptanamide is 284.05243 g/mol and the complexity rating of the compound is 211. The solubility of this chemical has been described as 1.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Applications

Brominated pyridinyl compounds have been investigated for their corrosion inhibition properties on carbon steel in acidic media containing chloride. Novel Schiff bases synthesized from brominated compounds showed significant inhibition activity, with efficiencies increasing with concentration. These inhibitors were adsorbed primarily on cathodic sites, and their adsorption followed Langmuir's isotherm, suggesting a combined physical and chemical nature of adsorption. This research highlights the potential of brominated pyridinyl compounds in corrosion protection technologies (El-Lateef et al., 2015).

Antitumor Activity

The antitumor activity of brominated pyridinyl sulfonamide compounds was studied, focusing on their stereostructures and effects on PI3Kα kinase inhibition. The synthesized R- and S-isomers showed promising inhibitory activities, suggesting the significance of stereochemistry in their pharmacological profiles. This study opens avenues for the development of novel drugs based on the structural frameworks of brominated pyridinyl compounds (Zhou et al., 2015).

Crystal Engineering

Brominated pyridinium compounds have been explored for their potential in crystal engineering, demonstrating the effectiveness of the electron-poor pyridinium scaffold in enhancing the electron acceptor ability of bromine substituents. This property is crucial for forming short C–Br⋯I halogen bonds, suggesting applications in the design of materials with specific electronic or structural characteristics (Logothetis et al., 2004).

Spectroscopic and Computational Studies

Spectroscopic techniques, alongside computational methods, were employed to characterize brominated pyridinyl compounds, exploring their vibrational frequencies, electronic structures, and nonlinear optical (NLO) properties. These studies provide a foundational understanding of the electronic and optical behaviors of brominated pyridinyl compounds, which is essential for their application in material science and optoelectronics (Vural & Kara, 2017).

Synthesis and Medicinal Chemistry

The synthesis and characterization of brominated pyridine derivatives have found applications in developing antibacterial and antioxidant agents. The structural modification of pyridine rings through bromination and subsequent functionalization has led to compounds with significant biological activities, highlighting the utility of these compounds in medicinal chemistry and drug development (Variya et al., 2019).

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)heptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-2-3-4-5-6-12(16)15-11-8-7-10(13)9-14-11/h7-9H,2-6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIYOVLBQUMHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.